molecular formula C11H15ClN4 B3217875 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride CAS No. 1185309-59-4

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride

Cat. No.: B3217875
CAS No.: 1185309-59-4
M. Wt: 238.72 g/mol
InChI Key: JEJHNBODAJJDFV-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN4 and a molecular weight of 238.72 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a nicotinonitrile moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloronicotinonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylamino)nicotinonitrile
  • 2-(Piperidin-4-ylamino)nicotinonitrile hydrobromide
  • 2-(Piperidin-4-ylamino)nicotinonitrile sulfate

Uniqueness

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form offers better solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-(piperidin-4-ylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJHNBODAJJDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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